molecular formula C22H22O6 B2977234 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622824-19-5

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Cat. No.: B2977234
CAS No.: 622824-19-5
M. Wt: 382.412
InChI Key: DISGBRHFQCXCHN-ODLFYWEKSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a synthetic benzofuranone derivative intended for research applications. This compound features a Z-configured benzylidene group at the 2-position, a pivalate (trimethylacetate) ester at the 6-position, and 2,5-dimethoxy substitutions on the pendant phenyl ring. The pivalate ester group is a notable feature that can influence the compound's lipophilicity and metabolic stability in biological systems, making it a point of interest in structure-activity relationship (SAR) studies. While direct biological data for this specific pivalate ester is not currently available in the scientific literature, it is structurally related to a class of benzylidenebenzofuranones that have demonstrated significant research potential. Notably, a close structural analog, (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, has been identified through cheminformatics-based analysis as a potent inhibitor of the Marburg virus (MARV) by interacting with the viral nucleoprotein (NP) . Studies on this analog, which possesses a different substituent at the 6-position, showed high binding affinity and stability in molecular docking, molecular dynamics simulations, and MM-GBSA analysis, suggesting that the benzylidenebenzofuranone core is a promising scaffold for antiviral research . This implies that (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate may serve as a valuable chemical tool for exploring similar mechanisms or other biological pathways. Researchers can utilize this compound for in vitro screening, mechanism-of-action studies, and further SAR exploration to develop novel therapeutic agents. The product is supplied for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)21(24)27-15-6-8-16-18(12-15)28-19(20(16)23)11-13-10-14(25-4)7-9-17(13)26-5/h6-12H,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISGBRHFQCXCHN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between 2,5-dimethoxybenzaldehyde and the benzofuran derivative.

    Esterification: The final step involves the esterification of the hydroxyl group with pivalic anhydride or pivaloyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated benzofuran compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology

    Biological Activity: Potential use in the development of bioactive compounds due to its structural similarity to natural products.

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The benzylidene moiety can participate in π-π interactions, while the ester group may undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran-3(2H)-one derivatives, many of which exhibit anticancer activity via tubulin polymerization inhibition. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of (Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Pivalate and Analogous Compounds

Compound Name / ID Substituents (Position 2) Ester/Functional Group (Position 6) Key Biological Activities & IC50 Values Key References
Target Compound 2,5-Dimethoxybenzylidene (Z) Pivalate Inferred: Tubulin inhibition (structural analogy to aurones)
Aurone 5a () 1-Ethyl-5-methoxyindol-3-ylidene Acetonitrile-linked ether IC50 < 100 nM (PC-3 prostate cancer); hERG non-inhibitory
Aurone 5b () Pyridin-4-ylmethylene 2,6-Dichlorobenzyloxy IC50 < 100 nM (leukemia cell lines)
(Z)-2-(3,4-Dimethoxybenzylidene) Analog () 3,4-Dimethoxybenzylidene (Z) Pivalate Inferred: Similar tubulin binding, altered substituent effects
Methanesulfonate Derivative () 2,5-Dimethoxybenzylidene (Z) Methanesulfonate Inferred: Reduced metabolic stability vs. pivalate
Curcumin Analog 3d () 4-Hydroxy-3-methoxybenzylidene Cyclopentanone-acryloyl ACE inhibition (IC50 not reported); antioxidant

Key Findings from Comparative Analysis

Substituent Position Dictates Activity :

  • The 2,5-dimethoxybenzylidene group in the target compound may optimize π-π stacking and hydrogen bonding in the colchicine-binding site of tubulin, similar to aurone 5a (IC50 < 100 nM) .
  • Substitution at the 3,4-dimethoxy position () likely alters binding kinetics due to steric and electronic differences .

Ester Group Influences Pharmacokinetics: The pivalate ester in the target compound confers higher lipophilicity (LogP ~3.9 predicted) compared to methanesulfonate () or hydroxy groups (), enhancing membrane permeability and metabolic stability . Aurone 5a’s acetonitrile-linked ether group balances polarity and potency, achieving nanomolar activity without hERG inhibition .

Stereochemistry and Toxicity: The Z-configuration is essential for tubulin binding, as E-isomers in aurones show reduced activity . Unlike curcumin analogs (), the target compound’s synthetic scaffold avoids intrinsic cytotoxicity in normal cells, a common issue with natural phenolic compounds .

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, a benzylidene moiety, and a pivalate group, which contribute to its structural diversity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is C22H26O6. The compound's structure includes:

  • Benzofuran Core : A fused ring system that enhances stability and reactivity.
  • Dimethoxy Substituents : These groups are known to influence the compound's electronic properties and potential interactions with biological targets.
  • Pivalate Group : This ester group can enhance solubility and bioavailability.

The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with various enzymes through hydrogen bonding and hydrophobic interactions due to its functional groups.
  • Receptor Binding : Its structural features suggest potential binding to specific receptors, modulating their activity.
  • Antioxidant Activity : The presence of methoxy groups may confer significant antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities. Key areas of interest include:

Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanisms : These compounds may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth.

Antimicrobial Effects

Benzofuran derivatives have demonstrated efficacy against various bacterial and fungal strains:

  • Research Findings : Compounds structurally related to (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate have shown selective inhibition against pathogens like Staphylococcus aureus and Candida albicans.

Antioxidant Properties

The antioxidant potential of this compound is attributed to the methoxy substituents:

  • Mechanism : These groups can scavenge free radicals, thereby reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-benzofuranBenzofuran coreAnticancer properties
(Z)-2-(4-methoxybenzylidene)-3-oxo-benzofuranDifferent methoxy substitutionAntioxidant effects
(Z)-2-(dimethylcarbamoyl)-3-oxo-benzofuranCarbamate groupAntimicrobial activity

The unique combination of functional groups in (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate enhances its interaction with biological targets compared to its analogs.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study demonstrated that the compound inhibited proliferation in human breast cancer cell lines by inducing cell cycle arrest at the G1 phase.
    • Mechanistic studies revealed activation of apoptosis pathways involving caspase activation.
  • Antioxidant Activity Assessment :
    • The compound was tested using DPPH radical scavenging assays, showing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Q & A

Basic: What are the common synthetic routes for preparing (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate?

Answer:
The synthesis typically involves coupling benzofuran derivatives with pivalate esters under controlled conditions. A validated approach includes:

Aldol Condensation : Reacting 2,5-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl pivalate under basic conditions (e.g., NaH in THF) to form the (Z)-configured benzylidene intermediate .

Protection/Deprotection : Use of pivaloyl chloride for esterification, ensuring regioselectivity at the 6-position of the benzofuran core.

Characterization : Confirmation of the (Z)-isomer via NMR (notably NOE correlations) and X-ray crystallography for unambiguous stereochemical assignment .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from impurities, solvent effects, or dynamic equilibria. Methodological solutions include:

High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and rule out adducts or contaminants .

Variable-Temperature NMR : To detect tautomerism or conformational changes (e.g., keto-enol equilibria in the benzofuran system) .

Deactivated Glassware : Prevents analyte adsorption during sample preparation, ensuring accurate quantification in LC-MS workflows .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Answer:

HPLC-UV/Vis : Quantifies impurities using reversed-phase C18 columns with methanol/water gradients.

1H/13C NMR : Identifies residual solvents or unreacted precursors (e.g., pivalate ester protons at δ 1.2–1.3 ppm) .

Melting Point Analysis : Detects polymorphic forms or solvates, with deviations >2°C indicating impurities .

Advanced: How should researchers design experiments to assess environmental degradation pathways?

Answer:

Laboratory Simulations : Use SPE (Solid-Phase Extraction) with HLB cartridges to isolate degradation products from aqueous matrices .

Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in quartz reactors, monitoring decay via LC-QTOF-MS .

Biotic Transformation : Incubate with microbial consortia from anaerobic sludge, tracking metabolites via isotopic labeling .

Basic: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Answer:

Randomized Block Design : Assign substituent variations (e.g., methoxy vs. methyl groups) to split plots to minimize confounding variables .

Dose-Response Assays : Use 4-parameter logistic models to quantify potency in enzyme inhibition studies.

Multivariate Analysis : PCA (Principal Component Analysis) correlates electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Advanced: How can researchers address discrepancies in biological activity between in vitro and in vivo models?

Answer:

Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues .

Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to track accumulation in target organs via autoradiography.

Species-Specific Metabolism : Compare CYP450 isoform activity across models (e.g., human vs. rodent hepatocytes) .

Basic: What precautions are necessary for handling this compound in the laboratory?

Answer:

Silanized Glassware : Prevents adsorption losses, especially for trace-level analyses (5% DMDCS in toluene) .

Storage Conditions : Store at −18°C in amber vials to avoid photodegradation and hydrolysis of the pivalate ester .

Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to [危]4-3-III regulations for halogenated organics .

Advanced: How can computational methods complement experimental data for this compound?

Answer:

DFT Calculations : Predict (Z)/(E) isomer stability via Gibbs free energy comparisons (e.g., B3LYP/6-31G*) .

Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina.

QSAR Modeling : Train models with experimental logP and pKa data to prioritize derivatives for synthesis .

Basic: What are the key spectral signatures (IR, NMR) for confirming the core structure?

Answer:

IR Spectroscopy : C=O stretch at 1720–1740 cm⁻¹ (pivalate ester) and conjugated ketone at 1680–1700 cm⁻¹ .

1H NMR : Benzofuran protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and pivalate tert-butyl protons (δ 1.2 ppm) .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Answer:

Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Crystallization Control : Seed with pure (Z)-isomer crystals to enforce stereochemical uniformity .

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